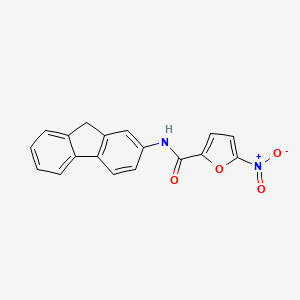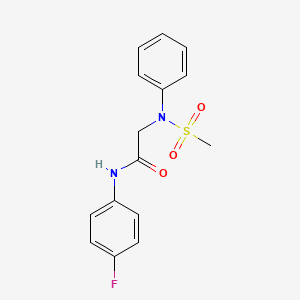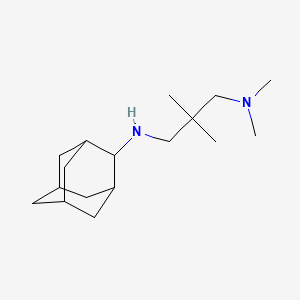
N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a synthetic organic compound known for its unique adamantane structure Adamantane, a polycyclic hydrocarbon, is characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the functionalization of adamantane derivatives. One common method is the reaction of 2-aminoadamantane with suitable alkylating agents under controlled conditions. For instance, the reaction of 2-aminoadamantane with 2,2-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale catalytic processes. These processes may include the use of metal catalysts to facilitate the functionalization of adamantane. The high stability and rigidity of the adamantane core make it suitable for various industrial applications, including the production of high-performance materials and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Adamantane derivatives are known for their neuroprotective and antiviral properties, making them candidates for drug development.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. For example, adamantane derivatives are known to inhibit the activity of certain ion channels and receptors, contributing to their neuroprotective and antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminoadamantane: Known for its antiviral and neuroprotective properties.
1-aminoadamantane (amantadine): Used clinically for the treatment of Parkinson’s disease and influenza.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine stands out due to its unique combination of the adamantane core with a tetramethylpropane-1,3-diamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-17(2,11-19(3)4)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h12-16,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEMEOMVCBTCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1C2CC3CC(C2)CC1C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
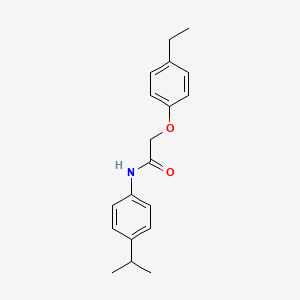
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
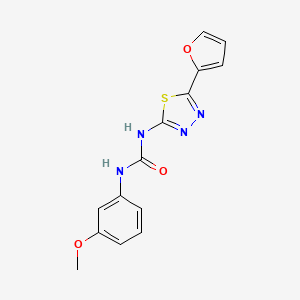
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B5737084.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B5737090.png)
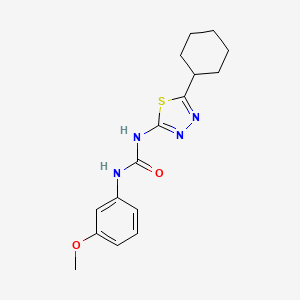
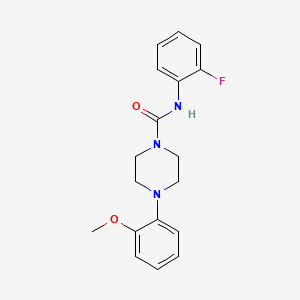
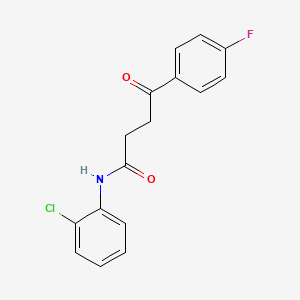
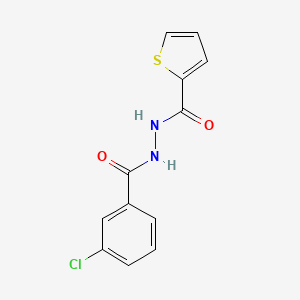
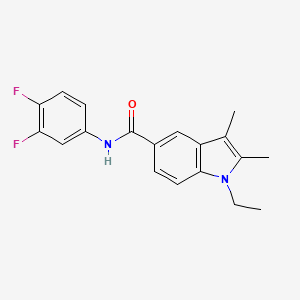
![N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B5737132.png)
![1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
